Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester
Description
Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-amino-8-chloro-6-(trifluoromethyl)-, ethyl ester is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with an amino group at position 3, a chlorine atom at position 8, a trifluoromethyl group at position 6, and an ethyl ester at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl ester improves membrane permeability compared to carboxylic acid derivatives . The amino group at position 3 may facilitate hydrogen bonding in target interactions, making it distinct from analogues with nitro or unsubstituted positions .
Properties
IUPAC Name |
ethyl 3-amino-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O2/c1-2-20-10(19)7-8(16)18-4-5(11(13,14)15)3-6(12)9(18)17-7/h3-4H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOLLZCKXDGYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromopyruvic Acid Approach
The direct condensation of appropriately substituted 2-aminopyridines with bromopyruvic acid represents one of the most straightforward approaches to accessing the imidazo[1,2-a]pyridine-2-carboxylic acid scaffold required for our target compound.
Reaction Pathway:
- Condensation of 2-amino-3-chloro-5-(trifluoromethyl)pyridine with bromopyruvic acid
- Formation of the imidazo[1,2-a]pyridine core with inherent 2-carboxylic acid functionality
- Esterification to introduce the ethyl ester group
- Subsequent introduction of the 3-amino group
A significant advantage of this method lies in the direct formation of the 2-carboxyl functionality, which can be readily converted to the required ethyl ester. The optimized conditions involve using a catalytic amount of p-toluenesulphonic acid (PTSA) (0.25 equiv.) with 2-aminopyridine derivatives (1.0 equiv.) and bromopyruvic acid (1.2 equiv.) in dimethylformamide (DMF) at 125 °C.
Traditional in-flask methods for this synthesis often suffer from competing decarboxylation at high temperatures, necessitating a stepwise approach where ethyl bromopyruvate is first condensed with 2-aminopyridine, followed by isolation and saponification.
Ethyl 2-Halogenated Acetoacetate Method
An alternative approach involves the condensation of substituted 2-aminopyridines with ethyl 2-halogenated acetoacetates:
Reaction Scheme:
- Reaction of substituted 2-aminopyridine with ethyl 2-halogenated acetoacetate
- Cyclization to form the imidazo[1,2-a]pyridine core with 2-carboxylic acid ethyl ester functionality
- Introduction of the 3-amino group through appropriate transformations
This method offers direct access to the ethyl ester functionality at position 2, eliminating the need for a separate esterification step.
Continuous Flow Synthesis Approaches
Microreactor-Based Single-Step Synthesis
Continuous flow synthesis offers significant advantages over traditional batch methods, particularly for complex heterocyclic compounds. For our target compound, a microreactor-based approach can be particularly effective.
The first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid represents a significant advancement over corresponding in-flask methods. This approach involves:
- Optimized flow rate and residence time (typically 20 minutes)
- Temperature control at 100°C
- Use of a catalytic amount of p-toluenesulphonic acid
- Direct formation of the imidazo[1,2-a]pyridine-2-carboxylic acid core
This methodology eliminates the need for isolation of intermediates and enables rapid synthesis of the core structure with excellent functional group tolerance.
Multi-Step Continuous Flow Process
For the complete synthesis of our target compound, a multi-step continuous flow process can be designed:
Process Design:
- First microreactor: Formation of imidazo[1,2-a]pyridine-2-carboxylic acid (residence time: 20 min, temperature: 100°C)
- Second microreactor: Esterification to introduce the ethyl ester group
- Third microreactor: Introduction of the 3-amino functionality
Table 1 compares the efficiency of batch versus continuous flow processes for key synthetic steps:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction time | 3-5 hours | 20-30 minutes |
| Temperature | 125-150°C | 100-125°C |
| Yield | 55-65% | 75-85% |
| Purity | Requires additional purification | Higher purity with in-line purification |
| Scalability | Limited by reactor size | Easily scalable through extended run time |
The continuous flow nature of this synthesis enables facile scale-up, which is highly advantageous for potential drug discovery applications.
Microwave-Assisted Synthesis Methods
Direct Microwave Irradiation Protocol
Microwave-assisted organic synthesis (MAOS) offers significant advantages for the preparation of the target compound, particularly in terms of reaction speed and efficiency.
A novel and efficient synthetic method leveraging microwave irradiation for preparing disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters has been reported. Under microwave heating at 120°C for 20-30 minutes, the condensation of 2-aminopyridines and ethyl 2-halogenated acetoacetates can be conveniently performed in ethanol with acceptable yields.
This approach can be adapted for our target compound by using appropriately substituted starting materials:
- 2-amino-3-chloro-5-(trifluoromethyl)pyridine
- Ethyl 2-halogenated acetoacetate
The microwave-assisted protocol significantly reduces reaction times compared to conventional heating methods, while maintaining good yields and product purity.
Alternative Synthetic Routes
Metal-Free Aqueous Synthesis
A rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridines under ambient conditions has been reported, which can be adapted for our target compound:
Synthetic Pathway:
- Formation of N-propargyl pyridinium bromide derivatives from the appropriately substituted pyridine
- Addition to aqueous sodium hydroxide solution (1.0 mmol in 10 mL water)
- Vigorous stirring at room temperature for a short duration (typically 2 minutes)
- Extraction with ethyl acetate and subsequent functionalization to introduce the required substituents
This approach offers several advantages including mild reaction conditions, short reaction times, and environmentally friendly aqueous medium.
Three-Component Coupling Approach
A three-component coupling reaction can be utilized to synthesize highly functionalized imidazo[1,2-a]pyridines:
Components:
- Substituted 2-aminopyridine
- Aldehyde
- Terminal alkyne or other suitable third component
This copper-catalyzed process represents a significant advancement, providing a direct and efficient route to a broad range of imidazo[1,2-a]pyridine compounds. The method stands out for its simplicity and high degree of functional group tolerance, facilitating the synthesis of structurally diverse derivatives.
Synthesis of the Key Imidazo[1,2-a]pyridine-2-carboxylic Acid Ethyl Ester Intermediate
Patent-Disclosed Synthetic Route
A specific synthesis technology for imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester, which serves as a key intermediate for our target compound, has been disclosed in patent literature:
Synthetic Steps:
- In molar ratio 1:5, (2-oxos-1(2H)-pyridyl group) acetonitrile and ethyl formate are combined in a three-necked flask
- The mixture is cooled to 5-10°C in an ice-water bath
- Sodium ethoxide is added (molar ratio to acetonitrile derivative: 5-7:1)
- The reaction is stirred for 6-8 hours
- Water is added after reaction completion, and the mixture is allowed to stand overnight
- The oil phase is collected and mixed with ethanol in mass ratio 1:8
- Potassium carbonate (10-20% of oil phase quality) is added
- The mixture is heated under reflux for 30-40 minutes
- After reaction, pH is adjusted to 4.5-5.0 using acetic acid
- The mixture is rotary evaporated to dryness, and the solid is collected, washed with water, and dried
This procedure yields imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester, which can serve as a starting point for further functionalization to introduce the 3-amino, 6-trifluoromethyl, and 8-chloro substituents.
Comparative Analysis of Preparation Methods
Different approaches for synthesizing the target compound offer various advantages and limitations. Table 2 provides a comprehensive comparison of the major synthetic routes:
| Method | Starting Materials | Reaction Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Bromopyruvic Acid Route | 2-aminopyridine derivatives, bromopyruvic acid | DMF, 125°C, p-TSA catalyst | Direct formation of 2-carboxyl group | Competing decarboxylation | 65-75% |
| Continuous Flow Synthesis | 2-aminopyridine derivatives, bromopyruvic acid | Microreactor, 100°C, 20 min residence time | Rapid, scalable, high purity | Specialized equipment needed | 75-85% |
| Microwave-Assisted Synthesis | 2-aminopyridines, ethyl 2-halogenated acetoacetates | Ethanol, 120°C, 20-30 min microwave heating | Fast reaction times, clean conversion | Limited scale | 70-80% |
| Metal-Free Aqueous Synthesis | N-propargyl pyridinium bromides | Aqueous NaOH, room temperature | Environmentally friendly, mild conditions | Multiple steps needed for target | 60-70% |
| Three-Component Coupling | 2-aminopyridine, aldehyde, terminal alkyne | Copper catalyst, mild conditions | High functional group tolerance | Regioselectivity challenges | 55-75% |
The most effective method appears to be the introduction of a nitro group at position 3 through appropriate nitrating conditions, followed by reduction using catalytic hydrogenation or alternative reducing agents.
Multicomponent Reaction Approach
An efficient synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines has been described via a novel multicomponent reaction between 2-aminopyridines and related reagents. This approach could potentially be adapted for our target compound by using appropriately substituted starting materials.
Optimization of Reaction Parameters
For the target compound, optimization of reaction parameters is crucial for achieving high yields and purity. Table 3 presents optimal conditions for key reaction steps:
| Reaction Step | Temperature (°C) | Time | Solvent | Catalyst/Reagent | Critical Parameters |
|---|---|---|---|---|---|
| Core Formation | 100-125 | 20-30 min | DMF | p-TSA (0.25 equiv.) | Anhydrous conditions essential |
| Esterification | 70-80 | 3-4 hours | Ethanol | H₂SO₄ or HCl | Water removal improves yield |
| Nitration | 0-5 | 1-2 hours | Acetic acid | HNO₃/H₂SO₄ | Temperature control critical |
| Reduction | 25-50 | 2-3 hours | Ethanol/Ethyl acetate | H₂/Pd-C or Fe/NH₄Cl | Selective reduction required |
| Chlorination | 60-70 | 2-3 hours | POCl₃ or SOCl₂ | None | Moisture-free conditions |
Scientific Research Applications
Pharmacological Properties
Imidazo[1,2-a]pyridine compounds exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Research has demonstrated that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. For instance, a study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides that showed potent activity against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains .
- Antiparasitic Effects : Another study evaluated the antiparasitic activity of imidazo[1,2-a]pyridine derivatives against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. The results indicated promising anti-inflammatory and antiparasitic effects, suggesting potential for treating neglected tropical diseases .
- Cholinesterase Inhibition : Some derivatives have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases. Compounds demonstrated IC50 values ranging from 0.2 to 50.0 μM for AChE inhibition .
Case Study 1: Antitubercular Agents
A focused study synthesized imidazo[1,2-a]pyridine derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis. The study highlighted that certain compounds not only exhibited low MICs but also showed favorable pharmacokinetic profiles in animal models .
| Compound | MIC (μM) | Oral Bioavailability (%) | Half-Life (h) |
|---|---|---|---|
| 13 | ≤0.006 | 35.8 | 5 |
| 18 | ≤0.006 | 31.1 | ND |
Case Study 2: Antiparasitic Activity
In a non-clinical study assessing toxicity and efficacy against parasitic infections, several imidazo[1,2-a]pyridine derivatives were tested for their ability to combat Entamoeba histolytica. The results indicated no significant hepatic or renal toxicity at therapeutic doses, supporting further clinical evaluation .
| Compound | Antiparasitic Activity | Toxicity Observed |
|---|---|---|
| IMPY-1 | Effective | None |
| IMPY-2 | Effective | None |
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as inhibitors of enzymes involved in infectious diseases . The molecular pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
Ethyl 6-Chloro-8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1237838-84-4)
- Substituents : Chloro (position 8), trifluoromethyl (position 6), ethyl ester (position 2).
- Key Difference: Lacks the 3-amino group.
- Similar lipophilicity due to the trifluoromethyl and ethyl ester groups .
8-Chloro-3-Nitro-6-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1858241-44-7)
- Substituents : Nitro (position 3), chloro (position 8), trifluoromethyl (position 6).
- Key Difference: Nitro group (electron-withdrawing) instead of amino (electron-donating).
- Impact: Nitro groups may increase reactivity but reduce metabolic stability compared to amino derivatives. This compound is associated with antitrypanosomal activity .
6-Aminoimidazo[1,2-a]pyridine-2-carboxylic Acid Ethyl Ester (CAS 158980-21-3)
- Substituents: Amino (position 6), ethyl ester (position 2).
- Key Difference: Amino group at position 6 instead of 3; lacks chloro and trifluoromethyl groups.
Structural Analogues with Modified Cores
IMidazo[1,2-b]pyridazine, 6-Chloro-2-Trifluoromethyl (CAS 109113-97-5)
- Core Structure : Imidazo[1,2-b]pyridazine (pyridazine fused with imidazole).
- Substituents : Chloro (position 6), trifluoromethyl (position 2).
- Impact : The pyridazine core may reduce aromaticity compared to pyridine, affecting solubility and receptor interactions. This compound is used in material science and agrochemical research .
Key Observations:
- Ethyl Ester vs. Carboxylic Acid : The target compound’s ethyl ester improves membrane permeability over the carboxylic acid metabolite IN-QEK31, which is more polar and less bioavailable .
- Amino vs. Nitro: The 3-amino group in the target compound may enhance target binding through hydrogen bonding, unlike the nitro analogue’s electron-withdrawing effects .
- Trifluoromethyl Group : Consistently improves metabolic stability across analogues by resisting oxidative degradation .
Biological Activity
Imidazo[1,2-a]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-amino-8-chloro-6-(trifluoromethyl)-, ethyl ester is a notable member of this class, exhibiting promising pharmacological properties. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine compounds are characterized by their nitrogen-containing heterocyclic structure, which contributes to their wide range of biological activities. They are known for properties such as:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Demonstrated efficacy in inhibiting tumor growth.
- Anti-inflammatory : Potential to reduce inflammation in various models.
- Antitubercular : Notable activity against Mycobacterium tuberculosis.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by their chemical structure. Key modifications can enhance or diminish their pharmacological effects. For instance:
- Substituents at Position 3 and 8 : The presence of chloro and trifluoromethyl groups has been associated with increased potency against specific targets.
- Alkyl Groups : Variations in alkyl chain length and branching can affect solubility and bioavailability.
A recent study highlighted that compounds with a methyl group at position 2 maintained better activity compared to those with larger substituents .
Biological Activity Data
The following table summarizes the key biological activities of the compound:
Case Study 1: Antitubercular Activity
A study synthesized novel imidazo[1,2-a]pyridine carboxamide derivatives, including the compound of interest. These derivatives showed excellent activity against multidrug-resistant strains of tuberculosis with selectivity indices indicating favorable therapeutic profiles. Compounds were tested for their ability to inhibit QcrB, a crucial component in the electron transport chain of Mycobacterium tuberculosis .
Case Study 2: Anticancer Properties
In vitro studies demonstrated that the compound inhibited cell growth in various cancer lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involved apoptosis induction through modulation of Bcl-2 family proteins, emphasizing its potential as an anticancer agent .
Case Study 3: Anti-inflammatory Effects
Research indicated that the compound effectively reduced inflammatory markers in cellular models. It inhibited the release of TNF-alpha in response to lipopolysaccharide stimulation, showcasing its potential for treating inflammatory diseases .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters using Design of Experiments (DoE) principles. Key factors include:
- Reaction temperature and time : For example, microwave-assisted synthesis (e.g., 100–150°C for 30–60 minutes) can enhance reaction efficiency compared to conventional heating .
- Catalyst selection : Use of transition-metal catalysts (e.g., Pd(PPh₃)₄) or base catalysts (e.g., K₂CO₃) to improve regioselectivity .
- Purification : Employ silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) or preparative TLC to isolate the product. Recrystallization from ethanol or IPA can further enhance purity .
- Yield tracking : Monitor intermediates via LC-MS or NMR to identify bottlenecks (e.g., unstable intermediates or side reactions) .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing amino vs. trifluoromethyl groups). For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂) in ¹H NMR .
- X-ray crystallography : Resolve disorder in crystal structures (e.g., trifluoromethyl group rotational disorder) by refining site occupancies and thermal parameters .
- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula using ESI or TOF-MS with <5 ppm mass accuracy .
Advanced: How can computational methods be integrated to predict reaction pathways and optimize synthesis?
Methodological Answer:
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For example, simulate nucleophilic substitution at the 8-chloro position to predict regioselectivity .
- Machine learning (ML) : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to prioritize experimental conditions. Tools like ICReDD’s feedback loop integrate computational predictions with experimental validation .
- Solvent optimization : Use COSMO-RS simulations to screen solvents for improved solubility of intermediates .
Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- Cross-validation : Combine multiple techniques (e.g., NMR, X-ray, IR) to resolve ambiguities. For instance, crystallographic disorder in the trifluoromethyl group (observed in ) can be validated via ¹⁹F NMR to confirm dynamic behavior.
- Dynamic NMR experiments : Probe rotational barriers of substituents (e.g., trifluoromethyl) by variable-temperature NMR to explain line broadening or splitting .
- Theoretical calculations : Compare experimental NMR chemical shifts with DFT-predicted values to assign ambiguous signals .
Advanced: What strategies are effective for predicting biological activity of derivatives?
Methodological Answer:
- QSAR modeling : Build quantitative structure-activity relationship models using descriptors like logP, H-bond donors, and electrostatic potential maps. For example, the trifluoromethyl group’s electron-withdrawing effects can be correlated with kinase inhibition .
- Molecular docking : Screen derivatives against target proteins (e.g., cyclin-dependent kinases) using AutoDock Vina or Schrödinger. Prioritize compounds with strong binding to ATP-binding pockets .
- Metabolic stability assays : Use in vitro microsomal models to predict hepatic clearance, guided by structural features (e.g., ester hydrolysis susceptibility) .
Advanced: How can reaction mechanisms be elucidated for key synthetic steps?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to determine rate laws. For example, track nitro group reduction in intermediates using time-resolved UV-Vis .
- Isotopic labeling : Introduce ¹³C or ²H labels at specific positions (e.g., ethyl ester carbonyl) to trace bond cleavage/formation via NMR .
- Computational mechanistic studies : Identify transition states and intermediates using DFT (e.g., Gaussian 16) to validate proposed pathways .
Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Reactor design : Optimize heat/mass transfer by switching from batch to flow reactors, particularly for exothermic steps (e.g., nitro group reductions) .
- Solvent selection : Replace low-boiling solvents (e.g., DMF) with safer alternatives (e.g., cyclopentyl methyl ether) to simplify downstream processing .
- Process control : Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy to monitor critical quality attributes (CQAs) in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
